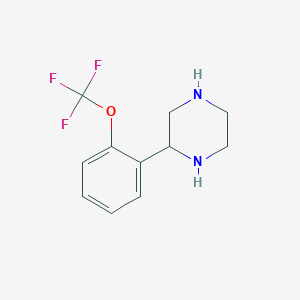

2-(2-(Trifluoromethoxy)phenyl)piperazine

Description

Significance of Piperazine (B1678402) Core Structures in Medicinal Chemistry Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in drug discovery because of its frequent appearance in biologically active compounds. wikipedia.org The two nitrogen atoms in the piperazine ring can be modified, allowing for the creation of a diverse range of derivatives with varied pharmacological activities. sigmaaldrich.com

The presence of the piperazine moiety can improve the pharmacokinetic properties of a drug candidate, such as its water solubility and oral bioavailability. sigmaaldrich.com The nitrogen atoms can form hydrogen bonds with biological targets, which can enhance the binding affinity and specificity of the molecule. sigmaaldrich.com As a result, the piperazine core is a key component in numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and antihistamine medications. nih.gov

Overview of Arylpiperazine Derivatives as Research Subjects

Arylpiperazines are a class of compounds in which a piperazine ring is attached to an aryl group, such as a phenyl ring. This class of molecules has been a major focus of research, particularly in the development of agents targeting the central nervous system (CNS). wikipedia.org Arylpiperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors, making them valuable for treating neurological and psychiatric disorders. researchgate.net

The modular nature of the arylpiperazine scaffold allows for systematic modifications to explore structure-activity relationships. acs.org Researchers can alter the substituents on the aryl ring and the second nitrogen of the piperazine ring to fine-tune the compound's potency, selectivity, and pharmacokinetic profile. acs.org This versatility has led to the investigation of arylpiperazines for a wide array of conditions, including cancer, where they have shown potential as anti-proliferative agents. acs.org

Role of Trifluoromethoxy Substitution in Modulating Pharmacological Properties

The trifluoromethoxy group (-OCF3) is a key substituent used in medicinal chemistry to enhance the drug-like properties of a molecule. Its inclusion in a compound can significantly impact its metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy group is highly lipophilic, which can improve a compound's ability to cross cell membranes and the blood-brain barrier. mdpi.com

Furthermore, the trifluoromethoxy group is metabolically stable due to the strong carbon-fluorine bonds. This stability can increase the half-life of a drug in the body. The strong electron-withdrawing nature of the trifluoromethoxy group can also influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. mdpi.com Research into derivatives containing this group has shown its potential to enhance the efficacy of therapeutic agents. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13F3N2O |

|---|---|

Molecular Weight |

246.23 g/mol |

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]piperazine |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-8(10)9-7-15-5-6-16-9/h1-4,9,15-16H,5-7H2 |

InChI Key |

UBSDMTOVLXAVPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2OC(F)(F)F |

Origin of Product |

United States |

Pharmacological Investigations and Mechanistic Insights Pre Clinical Focus

Receptor Binding and Ligand Affinity Profiling

The interaction of phenylpiperazine derivatives with neurotransmitter receptors is a cornerstone of their therapeutic potential. The specific nature of these interactions is heavily dependent on the substituents on the aryl group.

Phenylpiperazine derivatives are well-documented ligands for a range of serotonin (B10506) (5-HT) receptors. The trifluoromethylphenyl)piperazine (TFMPP) isomers, for instance, exhibit significant agonist activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. esmed.orgnih.gov The interaction with these receptors is crucial for modulating mood, anxiety, and cognition. nih.gov Specifically, 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) (m-TFMPP) is a known serotonergic agonist. nih.govusdoj.gov

The affinity for these receptors can be quite potent. Studies on various arylpiperazine derivatives show that modifications to the phenyl ring lead to a wide range of binding affinities, often in the low nanomolar range. mdpi.com For example, some multi-target arylpiperazine compounds have demonstrated high affinity for 5-HT1A receptors, which is a key target for anxiolytic and antidepressant medications. nih.gov The 5-HT7 receptor is also a significant target for this class of compounds, implicated in the regulation of circadian rhythms and mood. nih.gov The 5-HT2C receptor, another common target, is involved in the control of appetite and mood, and interaction with this receptor is a feature of many psychoactive drugs. wikipedia.org

Table 1: Representative Serotonin Receptor Binding Affinities of Phenylpiperazine Analogs

This table presents data for structurally related compounds to infer the potential binding profile of 2-(2-(Trifluoromethoxy)phenyl)piperazine.

| Compound Analogue | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT7 (Ki, nM) |

|---|---|---|---|---|

| 1-(2-Methoxyphenyl)piperazine derivative | 17.6 | 125 | - | 79.4 |

| 1-(3-Chlorophenyl)piperazine derivative | 45.8 | - | - | - |

| 1-[3-(Trifluoromethyl)phenyl]piperazine | Agonist | Weak Antagonist/Partial Agonist | Agonist | - |

Data compiled from studies on various phenylpiperazine derivatives for illustrative purposes. esmed.orgnih.govmdpi.com

In addition to serotonin receptors, phenylpiperazine derivatives frequently interact with dopamine (B1211576) receptors. The D2-like receptor family (D2, D3, D4) is a particularly important target for antipsychotic drug development. nih.gov Phenylpiperazine analogs have been designed to achieve high affinity and selectivity for the D3 receptor over the highly homologous D2 receptor. nih.govmdpi.com This selectivity is considered a desirable trait for novel antipsychotics, potentially offering efficacy with a reduced risk of motor side effects associated with strong D2 receptor blockade.

Research has shown that 2-methoxy substituted phenylpiperazine compounds can exhibit nanomolar affinity at human D3 dopamine receptors with significant selectivity over the D2 subtype. nih.gov The introduction of various substituents at the ortho position of the phenyl ring is a key strategy for modulating affinity for the D2 receptor. nih.gov Given these structure-activity relationships, it is plausible that this compound would also display affinity for dopamine receptors, with the specific profile depending on the steric and electronic influence of the trifluoromethoxy group.

Table 2: Representative Dopamine Receptor Binding Affinities of Phenylpiperazine Analogs

This table presents data for structurally related compounds to infer the potential binding profile of this compound.

| Compound Analogue | D2 (Ki, nM) | D3 (Ki, nM) | D2/D3 Selectivity |

|---|---|---|---|

| WC-10 (2-methoxyphenyl derivative) | 128 | 2.5 | 51.2 |

| WC-21 (2-methoxyphenyl derivative) | 158 | 6.8 | 23.2 |

Data compiled from studies on D3-selective phenylpiperazine derivatives for illustrative purposes. nih.govmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand the structural basis of ligand-receptor interactions. For phenylpiperazine derivatives, docking studies have been instrumental in elucidating how substitutions on the phenyl ring influence binding to serotonin and dopamine receptors. nih.govnih.gov

These studies often reveal key interactions, such as hydrogen bonds and π–π stacking, between the ligand and amino acid residues in the receptor's binding pocket. nih.govnih.gov For instance, in the case of the D2 receptor, π–π stacking interactions between the phenyl group of the ligand and aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp) are often observed. nih.gov The trifluoromethoxy group in this compound, with its potential for electrostatic and hydrophobic interactions, would likely play a significant role in the binding orientation and affinity for its target receptors. Docking studies of related compounds provide a framework for predicting these interactions and rationalizing the design of new, more potent, and selective ligands. nih.govnih.gov

Enzyme Modulation and Inhibition Studies

Beyond receptor binding, the phenylpiperazine scaffold has been investigated for its ability to modulate the activity of various enzymes.

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby playing a crucial role in intracellular signaling. frontiersin.org Inhibitors of specific PDE isozymes have therapeutic applications in a range of disorders, including inflammatory and neurological conditions. While direct studies on this compound are not prevalent, the general class of nitrogen-containing heterocyclic compounds is a major area of PDE inhibitor research. frontiersin.org For example, drotaverine, a structural analog of papaverine, acts as a PDE inhibitor. frontiersin.org Given the structural diversity of known PDE inhibitors, it is conceivable that phenylpiperazine derivatives could be designed to target specific PDE isozymes.

The potential for phenylpiperazine derivatives to act as antimicrobial agents has been explored. Various studies have synthesized and tested N-phenylpiperazines against bacterial and fungal pathogens. nih.govresearchgate.netnih.gov These compounds have shown activity against a range of microbes, including Staphylococcus aureus, mycobacteria, and various fungal strains. nih.govnih.gov The mechanism of action for these antibacterial effects can be diverse. While specific inhibition of bacterial phosphopantetheinyl transferase by this exact compound has not been reported, the broader antimicrobial activity of the phenylpiperazine class suggests that enzyme inhibition is a plausible mechanism contributing to their biological effects. tandfonline.comneuroquantology.com

Ion Channel and Current Modulation

There is no available data describing the effects of this compound on ion channel function.

Inhibition of Peripheral and Central Sodium Currents

No studies were found that investigated the interaction of this compound with voltage-gated sodium channels in either the peripheral or central nervous system.

Modulation of Calcium Currents

The scientific literature lacks any reports on the modulatory effects of this compound on voltage-gated calcium channels.

TRPV1 Receptor Antagonism

There is no evidence to suggest that this compound has been evaluated as a potential antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.

Neurotransmission System Interactions

While other phenylpiperazine derivatives are known to interact with neurotransmitter systems, specific data for this compound is absent.

Effects on Serotonin Neurotransmission

The interaction of this compound with the serotonin system has not been characterized in published research. Studies on other classes of piperazine (B1678402) compounds have identified serotonin-selective reuptake inhibitors, but these molecules are structurally different from the compound . nih.gov

Effects on Noradrenaline Neurotransmission

Specific studies detailing the effects of this compound on noradrenaline neurotransmission, including its affinity for norepinephrine (B1679862) transporters or its interaction with α- and β-adrenoceptors, are not available in the current scientific literature. While other arylpiperazine derivatives have been investigated for their affinity to adrenergic receptors, data for the 2-trifluoromethoxy substituted variant is absent. acs.org

Evaluation of Biological Activities in Pre-clinical Models

There is no specific published data on the anti-proliferative or cytotoxic activity of this compound against the human prostate cancer cell line (PC-3), the liver carcinoma cell line (HepG2), or the breast cancer cell line (MCF-7). Research on the anticancer effects of piperazine derivatives is an active field, but specific findings for this compound have not been reported. researchgate.netresearchgate.netmdpi.comsemanticscholar.orgresearchgate.netnih.govnih.govresearchgate.netnih.govmdpi.combohrium.comnih.govemanresearch.org

Investigations into the antiplasmodial activity of this compound against Plasmodium species, the causative agents of malaria, have not been reported. While various substituted piperazine derivatives have been evaluated for their potential as antimalarial agents, data for this specific compound is not available. nih.govresearchgate.netresearchgate.netmdpi.combroadinstitute.org

There is no available research documenting the antimicrobial or antimycobacterial properties of this compound. Studies on other fluorinated piperazine and N-arylpiperazine derivatives have shown antimicrobial and antimycobacterial potential; however, the specific efficacy of the 2-trifluoromethoxy variant against bacterial or mycobacterial strains has not been characterized. nih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.netijcmas.commdpi.comijpbs.netbohrium.com

The anticonvulsant potential of this compound has not been evaluated in established animal models of seizures, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) induced seizure tests. Consequently, there is no data on its potential efficacy in these models. researchgate.netnih.govaku.eduusp.br

Specific preclinical studies to determine the antinociceptive (pain-relieving) properties of this compound in animal models of pain (e.g., formalin test, hot-plate test) have not been published. Research exists for related compounds, such as derivatives of 3-(trifluoromethyl)phenyl)piperazine, which have demonstrated antinociceptive effects. nih.govnih.govmdpi.comresearchgate.netresearchgate.netplos.org However, these findings cannot be extrapolated to the compound .

Acaricidal Activity

A comprehensive search of scientific literature and patent databases did not retrieve any preclinical studies focused on the acaricidal activity of this compound. Research on the broader family of phenylpiperazine derivatives has indicated that some compounds within this class exhibit activity against various mite species. For instance, studies have been conducted on derivatives with different substitutions on the phenyl ring, revealing that the nature and position of these substituents are crucial for their acaricidal efficacy.

However, no data tables or detailed research findings pertaining to the specific acaricidal effects of this compound against any mite species are currently available. Therefore, its potential as an acaricide remains undetermined.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Position and Nature on Biological Efficacy

The biological activity of phenylpiperazine derivatives is highly sensitive to the type and placement of substituents on both the phenyl and piperazine (B1678402) rings. These modifications can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with receptor binding pockets.

The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are crucial in medicinal chemistry due to their unique electronic and physicochemical properties. The -OCF₃ group, featured in 2-(2-(Trifluoromethoxy)phenyl)piperazine, is a strong electron-withdrawing group and is highly lipophilic. These characteristics can enhance membrane permeability and metabolic stability, which are desirable properties for drug candidates.

The position of this substituent on the phenyl ring is a critical determinant of receptor affinity and selectivity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses of phenylpiperazine derivatives have provided insights into these positional effects. nih.gov For instance, studies on related compounds with affinity for serotonin (B10506) 5-HT₁ₐ and α₁-adrenergic receptors indicate that substitution at the ortho (2-position) of the phenyl ring with a group having a negative potential is favorable for affinity at both receptor types. nih.gov This suggests that the ortho-trifluoromethoxy group in the title compound is well-placed to contribute positively to receptor binding.

In contrast, the meta (3-position) seems to be more involved in differentiating between receptor subtypes, influencing selectivity. nih.gov For example, while the 5-HT₁ₐ receptor can accommodate bulky substituents at the meta position, the steric requirements for the α₁ receptor are more constrained. nih.gov The para (4-position) represents a region where the accessible volume for substituents is limited for both receptors. nih.gov This highlights the strategic importance of the ortho-positioning of the trifluoromethoxy group for achieving high affinity.

Table 1: Influence of Phenyl Ring Substituent Position on Receptor Affinity

| Position | General SAR Finding for Phenylpiperazines | Implication for Receptor Affinity/Selectivity |

|---|---|---|

| Ortho (2-position) | Favorable for groups with negative potential. nih.gov | Enhances affinity for both 5-HT₁ₐ and α₁ receptors. nih.gov |

| Meta (3-position) | Implicated in receptor selectivity. nih.gov | Differential steric tolerance between receptor subtypes (e.g., 5-HT₁ₐ vs. α₁). nih.gov |

| Para (4-position) | Limited volume accessible by ligands. nih.gov | Bulky substituents are generally disfavored for both receptor types. nih.gov |

The piperazine ring is not merely a linker but an essential pharmacophoric element. researchgate.netresearchgate.netresearchgate.net Its two nitrogen atoms can serve as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, facilitating crucial interactions within receptor binding sites. researchgate.netresearchgate.net The versatile structure of piperazine allows for modifications that can tune a compound's pharmacological activity and pharmacokinetic properties. researchgate.netresearchgate.net

While this compound itself is monosubstituted on the piperazine ring (at the N1 position by the phenyl group), further substitution at the N4 position can dramatically alter its biological profile. The nature of the N4-substituent plays a significant role in modulating receptor affinity and selectivity. researchgate.net For example, studies on related phenylpiperazine scaffolds have shown that introducing bulky or lipophilic groups at the N4 position can either enhance or decrease activity depending on the specific receptor target. mdpi.com The introduction of different substituents at the N4-position can also influence whether the compound acts as an agonist or an antagonist at a particular receptor.

SAR studies on JNJ4796, an antiviral agent, highlighted the importance of modifications on the piperazine ring in optimizing activity. nih.gov The size, shape, and electronic nature of the N4-substituent are key factors that can be adjusted to fine-tune the molecule's interaction with its biological target. mdpi.comnih.gov

Table 2: General Role of Piperazine Ring and N4-Substituents

| Structural Feature | Role in Biological Activity | Reference |

|---|---|---|

| Piperazine Core | Acts as a scaffold and key pharmacophore; influences solubility and bioavailability. | researchgate.netresearchgate.net |

| N1-Nitrogen | Site of aryl group attachment, crucial for primary receptor interaction. | researchgate.net |

| N4-Nitrogen | A key site for substitution to modulate affinity, selectivity, and functional activity (agonist vs. antagonist). | researchgate.netnih.gov |

Conformational Analysis and Receptor Binding Hypotheses

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis, which examines the spatial arrangement of atoms and the energy associated with different conformations, is essential for developing hypotheses about how a ligand binds to its receptor.

X-ray crystallography provides definitive information about the solid-state conformation of a molecule. Studies on the crystal structures of various ortho- and meta-substituted phenylpiperazines have been conducted to understand their actions at serotonin receptors. nih.gov These analyses reveal that the piperazine ring typically adopts a chair conformation. The orientation of the phenyl ring relative to the piperazine ring is a key conformational parameter. While steric hindrance from an ortho-substituent, such as the trifluoromethoxy group, might be expected to force the rings into a more perpendicular arrangement, the actual conformation is a balance of steric, electronic, and crystal packing forces. This solid-state structure provides a low-energy reference point for computational modeling and helps to build hypotheses about the bioactive conformation required for receptor interaction. nih.govnih.gov

A central hypothesis in the study of arylpiperazines is that the bioactive conformation—the specific shape the molecule adopts when it binds to and activates a receptor—may differ from its lowest-energy state in solution or its solid-state crystal structure. For arylpiperazines acting as agonists at serotonin receptors, it has been proposed that a relatively coplanar arrangement of the phenyl and piperazine rings is the "activating" conformation. nih.govnih.gov

This hypothesis is supported by several lines of evidence:

Analysis of Crystal Structures: Comparing the solid-state conformations of known serotonin receptor agonists and antagonists provides clues. nih.gov

Synthesis of Rigid Analogs: Creating molecules where the phenyl and piperazine rings are locked into a specific orientation (e.g., a coplanar one) and testing their activity can validate the hypothesis. High affinity of such a rigid analog for serotonin receptors supports the idea that this constrained conformation mimics the bioactive state. nih.gov

Molecular Mechanics Calculations: These computational methods can determine the energy required to rotate the phenyl ring relative to the piperazine ring. If a higher-energy, more planar conformation is required for activation, this energy barrier could explain differences in efficacy between various analogs. nih.gov

Based on this model, an ortho-substituted compound like this compound might be predicted to act as an antagonist, as the ortho-substituent could create an energetic barrier to adopting the planar "activating" conformation. nih.gov Conversely, a meta-substituted analog might more easily achieve this planarity, leading to agonist activity. nih.gov This model provides a powerful framework for predicting the functional activity of new phenylpiperazine derivatives.

Correlation between Molecular Descriptors and Pharmacological Potency

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a compound's biological activity with its physicochemical properties, known as molecular descriptors. researchgate.netnih.gov These descriptors quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

For phenylpiperazine derivatives, QSAR models have successfully rationalized the steric and electrostatic factors that control binding to serotonin and adrenergic receptors. nih.gov Key molecular descriptors include:

Lipophilicity (e.g., logP or cLogP): The trifluoromethoxy group significantly increases the lipophilicity of the phenyl ring. This property is crucial for crossing the blood-brain barrier and accessing central nervous system receptors, but must be balanced to avoid poor solubility and metabolic issues. nih.gov

Electronic Descriptors: The strong electron-withdrawing nature of the -OCF₃ group alters the electron density of the phenyl ring. Electrostatic fields are a major component of CoMFA (Comparative Molecular Field Analysis) models and are critical for predicting binding affinity. nih.gov For example, a region of negative potential at the ortho position has been correlated with higher affinity. nih.gov

Steric Descriptors: These descriptors quantify the size and shape of the molecule and its substituents. QSAR studies have shown that steric bulk is a key factor in determining receptor affinity and selectivity, with different receptors having differently sized and shaped binding pockets. nih.gov

Topological and 3D Descriptors: More complex descriptors can capture aspects of molecular shape (e.g., Kier shape indices) and 3D structure (e.g., RDF descriptors), which have been shown to correlate with the anti-proliferative activity of phenylpiperazine derivatives. researchgate.net

By establishing these correlations, QSAR models serve as valuable predictive tools in drug design, allowing researchers to estimate the pharmacological potency of novel, unsynthesized analogs and to prioritize the most promising candidates for synthesis and testing. nih.gov

Lack of Specific Research Data for this compound

Following a comprehensive review of scientific literature and databases, it has been determined that there is a significant lack of specific research data concerning the structure-activity relationship (SAR) studies, molecular design, Quantitative Structure-Activity Relationship (QSAR) modeling, and statistical analysis for SAR evaluations for the exact compound This compound .

The available scientific literature extensively covers related compounds such as 1-[2-(Trifluoromethyl)phenyl]piperazine (2-TFMPP) and 1-[3-(Trifluoromethyl)phenyl]piperazine (B374031) (3-TFMPP) , as well as the broader class of phenylpiperazine derivatives. However, specific studies detailing the QSAR modeling or statistical SAR analysis for the this compound variant are not present in the reviewed sources.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for this specific compound. To provide a valuable and accurate response, it would be necessary to broaden the scope to include the more extensively studied analogs within the (trifluoromethyl)phenylpiperazine class.

Pre Clinical Metabolic and Pharmacokinetic Characterization

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. nih.gov These assays, typically using liver microsomes or hepatocytes, measure the rate at which the parent compound is eliminated over time when exposed to metabolically active systems. springernature.comnuvisan.com

Human Liver Microsomes (HLMs) are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. utsouthwestern.edu HLM assays are a standard method to evaluate the metabolic stability of new chemical entities. In a typical assay, the compound is incubated with HLMs in the presence of necessary cofactors like NADPH, and the disappearance of the parent compound is monitored over time. nih.gov

For piperazine-containing compounds, HLM assays provide critical data on their susceptibility to Phase I metabolism. The stability of these compounds in such assays can be influenced by the nature and position of substituents on the phenyl and piperazine (B1678402) rings.

| Parameter | Description | Significance |

|---|---|---|

| Test System | Pooled Human Liver Microsomes | Represents the average metabolic activity of the human population. |

| Compound Concentration | Typically low micromolar (e.g., 1-10 µM) | Ensures enzyme kinetics are not saturated, reflecting physiological conditions. |

| Incubation Time | Time course (e.g., 0, 5, 15, 30, 60 minutes) | Allows for the determination of the rate of metabolism. |

| Analysis Method | LC-MS/MS | Provides sensitive and specific quantification of the parent compound. |

The metabolism of many piperazine-based compounds is significantly mediated by cytochrome P450 (CYP) isoenzymes. Studies on the related compound, trifluoromethylphenylpiperazine (TFMPP), have shown the involvement of CYP2D6, CYP1A2, and CYP3A4 in its metabolism. researchgate.net Given the structural similarity, it is plausible that 2-(2-(Trifluoromethoxy)phenyl)piperazine is also a substrate for these key drug-metabolizing enzymes.

CYP2D6: This enzyme is known to metabolize drugs with a basic nitrogen atom and an aromatic ring, characteristics present in this compound. nih.gov

CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is responsible for the metabolism of a vast number of drugs. nih.gov Its involvement in the metabolism of piperazine analogues is common. researchgate.net

CYP1A2: This isoenzyme also contributes to the metabolism of various xenobiotics, including some piperazine derivatives. researchgate.net

| CYP Isoenzyme | Known Substrates | Potential Role in this compound Metabolism |

|---|---|---|

| CYP2D6 | Antihypertensives, psychoactive drugs nih.gov | Likely involved due to the presence of a basic nitrogen and aromatic ring. nih.gov |

| CYP3A4 | Over 50% of marketed drugs nih.gov | High probability of involvement due to its broad substrate specificity and abundance. researchgate.netnih.gov |

| CYP1A2 | Caffeine, various drugs researchgate.net | Potential contributor to metabolic clearance. researchgate.net |

Metabolite Identification and Characterization (e.g., HO-TFMPP)

The identification of metabolites is crucial for understanding the complete metabolic pathway of a compound. For phenylpiperazine derivatives, common metabolic routes include N-dealkylation, aromatic hydroxylation, and piperazine ring oxidation. In the case of the related compound TFMPP, a hydroxylated metabolite (HO-TFMPP) has been identified. This suggests that aromatic hydroxylation is a likely metabolic pathway for this compound as well. The position of the trifluoromethoxy group on the phenyl ring will influence the site of hydroxylation.

Interactions with Other Compounds and Metabolic Inhibition Profiles

Piperazine analogues have demonstrated the potential to inhibit various CYP isoenzymes. researchgate.net For instance, trifluoromethylphenylpiperazine (TFMPP) has shown inhibitory activity against CYP2D6, CYP1A2, and CYP3A4. researchgate.net This raises the possibility of drug-drug interactions when this compound is co-administered with other drugs that are substrates for these enzymes. nih.gov A comprehensive metabolic inhibition profile would involve testing the compound's ability to inhibit the activity of major CYP isoenzymes using probe substrates.

Influence of Trifluoromethyl Group on Pharmacokinetic Parameters

The presence of a trifluoromethyl group, and by extension a trifluoromethoxy group, can significantly alter the physicochemical and pharmacokinetic properties of a molecule. nih.gov These fluorine-containing moieties are often incorporated into drug candidates to enhance metabolic stability, potency, and bioavailability. nih.govmdpi.com

Protein Binding Characteristics

There is no available data in the public domain regarding the plasma protein binding of this compound in any preclinical species. The extent to which a compound binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter that influences its distribution, metabolism, and excretion, ultimately affecting its efficacy and safety profile. Without experimental data, the binding affinity and the fraction of unbound, pharmacologically active compound remain unknown.

Transporter Interactions

Similarly, information regarding the interaction of this compound with clinically significant drug transporters is not available. Key transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a crucial role in drug absorption, distribution, and elimination. Determining whether a compound is a substrate or an inhibitor of these transporters is essential for predicting potential drug-drug interactions and understanding its disposition in the body. No studies were found that investigated the potential for this compound to be transported by or to inhibit these proteins.

Due to the lack of available research, data tables for protein binding and transporter interactions could not be generated. Further research is required to establish the preclinical metabolic and pharmacokinetic profile of this compound.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This simulation is fundamental in predicting the binding mode and affinity of ligands like 2-(2-(trifluoromethoxy)phenyl)piperazine with various biological targets, including receptors and enzymes.

Molecular docking simulations are employed to predict how arylpiperazine derivatives fit into the binding pockets of receptors. These simulations calculate a score, often expressed as binding energy (in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

The orientation, or "pose," of the ligand within the binding site is critical. For phenylpiperazine derivatives, studies have shown that the interaction is often driven by a combination of forces. rsc.org The protonated nitrogen atom of the piperazine (B1678402) ring can form crucial ionic interactions or hydrogen bonds with acidic amino acid residues, such as aspartic acid (Asp), in the receptor pocket. rsc.orgnih.gov Furthermore, the aromatic phenyl ring and its substituents, like the trifluoromethoxy group, engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe). nih.gov

In studies on N-phenylpiperazine derivatives with the α1A-adrenoceptor, key binding site residues were identified as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The binding was found to be driven by the formation of hydrogen bonds and electrostatic forces. rsc.org Computational analyses of similar piperazine-based compounds with the sigma 1 receptor (S1R) also highlighted the importance of an ionized nitrogen atom interacting with Asp126 and hydrophobic interactions within the receptor's sub-pockets. nih.gov

| Derivative Class | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Phenylpiperazine Derivative | α1A-Adrenoceptor | Not Specified | Asp106, Gln177, Ser188, Ser192, Phe193 rsc.org |

| Phenylpiperazine Derivative | Sigma 1 Receptor (S1R) | Not Specified | Asp126, Glu172 nih.gov |

| Quinazolinone-Piperazine Hybrid | Dihydrofolate Reductase | -8.76 to -9.62 | Asp32, Ile11, Phe36, Arg75 scispace.com |

Note: The data presented are for representative phenylpiperazine derivatives and related compounds to illustrate the application of molecular docking.

Beyond receptors, molecular docking is extensively used to study the inhibition of enzymes, a common mechanism for drug action. Piperazine derivatives have been investigated as inhibitors of various enzymes implicated in disease. researchgate.net Docking simulations can elucidate how these compounds bind to the active site of an enzyme, preventing the natural substrate from binding and thereby inhibiting the enzyme's catalytic activity. researchgate.net

For example, phenylpiperazine derivatives of 1,2-benzothiazine have been studied as potential inhibitors of Topoisomerase IIα (Topo IIα), an enzyme crucial for DNA replication in cancer cells. nih.gov Docking studies revealed that the phenylpiperazine moiety can slide between DNA bases (intercalation) and form π-π stacking interactions, while other parts of the molecule form hydrogen bonds with amino acid residues like Asp463 and Gly488 within the enzyme's active site. nih.gov This dual interaction with both the DNA and the enzyme contributes to the stabilization of the complex and the inhibition of the enzyme. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to analyze the molecular structure and electronic properties of a compound from first principles. jksus.org These methods provide detailed information on the molecule's ground state geometry, charge distribution, and molecular orbitals, which are fundamental to its reactivity and interactions. researchgate.net Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used for these calculations. jksus.orgresearchgate.net

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state structure. jksus.org This is achieved by optimizing the geometry to find the configuration with the minimum energy. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. jksus.org The calculated geometric parameters, such as bond lengths and angles, can be compared with experimental data if available. For phenylpiperazine compounds, DFT calculations accurately reproduce the perpendicular orientation between the phenyl group and the piperazine ring, which often adopts a stable chair conformation. jksus.org

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Lengths | C-C (phenyl ring) | 1.38 - 1.39 jksus.org |

| C-N (phenyl-piperazine) | ~1.43 | |

| C-N (piperazine ring) | ~1.46 | |

| C-C (piperazine ring) | ~1.53 |

Note: Values are representative for the phenylpiperazine scaffold based on DFT calculations of related structures.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded: regions of negative potential (electron-rich), typically shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the highly electronegative fluorine and oxygen atoms of the trifluoromethoxy group, as well as the nitrogen atoms of the piperazine ring. researchgate.net These regions represent the nucleophilic centers of the molecule, capable of acting as hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the piperazine nitrogen and the phenyl ring would exhibit positive potential, representing the electrophilic sites. nih.gov

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive and polarizable. nih.gov For 1-(m-(trifluoromethyl)phenyl)piperazine, a related compound, DFT calculations have been used to determine these values, showing that charge transfer can occur within the molecule. nih.gov This analysis helps in understanding the electronic transitions and reactivity patterns of the compound. researchgate.netnih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-(m-(trifluoromethyl)phenyl)piperazine nih.gov | -6.45 | -1.13 | 5.32 |

| Benzyl-hydrazinecarbodithioate Derivative nih.gov | -0.267 | -0.180 | 0.087 |

Note: Data from related compounds are presented to illustrate the typical values obtained from HOMO-LUMO analysis.

Drug Discovery and Optimization through In Silico Approaches

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to design and optimize novel therapeutic agents. For compounds such as this compound, these in silico methods provide a powerful platform to explore their therapeutic potential by simulating interactions with biological targets, predicting pharmacokinetic properties, and guiding synthetic efforts toward more potent and selective molecules.

Ligand-Based Drug Design Strategies

Ligand-based drug design (LBDD) is a crucial strategy employed when the three-dimensional structure of the biological target is unknown or poorly characterized. This approach leverages the information from a set of known active compounds to develop a model, or pharmacophore, that defines the essential chemical features required for biological activity. For a molecule like this compound, LBDD can be instrumental in identifying new derivatives with enhanced efficacy.

Pharmacophore modeling, a cornerstone of LBDD, identifies the spatial arrangement of key molecular features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a target receptor. A hypothetical pharmacophore model for a series of analogs of this compound might include the trifluoromethoxy group as a key hydrophobic and electron-withdrawing feature, the phenyl ring as an aromatic feature, and the nitrogen atoms of the piperazine ring as hydrogen bond acceptors or protonatable centers.

Quantitative Structure-Activity Relationship (QSAR) studies represent another vital LBDD technique. QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For derivatives of this compound, a QSAR study could elucidate how variations in substituents on the phenyl or piperazine ring affect their potency. While specific QSAR studies on this exact compound are not widely published, related research on arylpiperazine derivatives has demonstrated the utility of this approach. For instance, studies on similar compounds have shown that descriptors related to electronic properties (like HOMO and LUMO energies) and steric parameters can significantly influence their biological activity. nih.gov

Table 1: Hypothetical Ligand-Based Drug Design Parameters for this compound Analogs

| Parameter | Description | Importance in Drug Design |

| Pharmacophore Features | ||

| Aromatic Ring | The phenyl group. | Essential for π-π stacking interactions with the target protein. |

| Hydrogen Bond Acceptors | Nitrogen atoms in the piperazine ring. | Form key hydrogen bonds with amino acid residues in the binding pocket. |

| Hydrophobic Group | The trifluoromethoxy group. | Enhances binding affinity through hydrophobic interactions and can improve membrane permeability. |

| QSAR Descriptors | ||

| LogP | Lipophilicity | Influences solubility, absorption, and membrane transport. |

| Molecular Weight | Size of the molecule | Affects diffusion and bioavailability. |

| Polar Surface Area (PSA) | Surface area of polar atoms | Correlates with membrane permeability and blood-brain barrier penetration. |

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches. In the context of this compound, both methods can be employed to discover novel compounds with similar or improved activity.

In a ligand-based virtual screening campaign, a known active molecule like this compound can be used as a template to search for compounds with similar 2D or 3D features. This method relies on the principle that structurally similar molecules are likely to have similar biological activities. The performance of a virtual screen is often evaluated by its ability to enrich a small subset of the database with active compounds.

Table 2: Illustrative Virtual Screening Performance Metrics

| Metric | Description | Typical Goal for a Successful Campaign |

| Hit Rate (Top 1%) | Percentage of active compounds in the top 1% of the ranked library. | >10% |

| Enrichment Factor (EF) | The ratio of the hit rate in a subset to the hit rate in the entire library. | >10 |

| Area Under the ROC Curve (AUC) | A measure of the overall performance of the screening model. | >0.7 |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical component of the drug discovery pipeline. These computational models can predict the pharmacokinetic and toxicological properties of a compound before it is synthesized, saving significant time and resources. For this compound and its derivatives, ADMET prediction tools can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity or cardiotoxicity. nih.gov

Table 3: Predicted In Silico ADMET Properties for a Hypothetical Derivative of this compound

| ADMET Property | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate | May have reasonable absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | High | Could be a candidate for CNS-acting drugs. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with substrates of this enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity. |

| Hepatotoxicity | Low risk | Reduced potential for liver damage. |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure of 2-(2-(Trifluoromethoxy)phenyl)piperazine by probing the interactions of the molecule with electromagnetic radiation. These techniques are indispensable for unambiguous structural elucidation.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, a detailed connectivity map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the aromatic protons of the phenyl ring, the aliphatic protons of the piperazine (B1678402) ring, and the amine (N-H) proton. The aromatic protons are expected to appear in the downfield region (approximately 7.0–7.8 ppm). The protons on the piperazine ring would resonate in the upfield region (typically 2.8–4.5 ppm), with the proton at the C2 position, adjacent to the phenyl group, showing a characteristic downfield shift. The N-H proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show signals for the aromatic carbons (around 115–150 ppm), with the carbon attached to the trifluoromethoxy group exhibiting coupling with fluorine nuclei (¹JCF). The piperazine ring carbons would appear in the aliphatic region (approximately 40–60 ppm). The carbon of the trifluoromethoxy group (-OCF₃) itself would be identifiable as a quartet due to the strong one-bond coupling to the three fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. biophysics.orgthermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. thermofisher.com The chemical shift of this singlet provides a unique identifier for the trifluoromethoxy substituent, distinguishing it from other fluorine-containing groups like trifluoromethyl (-CF₃). thermofisher.comnih.gov

Table 1: Predicted NMR Spectral Data for this compound Predicted data based on general principles and analysis of structurally similar compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0 - 7.8 | Multiplet | Aromatic (C₆H₄) |

| ¹H | ~3.5 - 4.5 | Multiplet | Piperazine CH (at C2) |

| ¹H | ~2.8 - 3.4 | Multiplet | Piperazine (CH ₂) |

| ¹H | Variable | Broad Singlet | NH |

| ¹³C | ~145 - 150 (q) | Quartet | Ar-C -OCF₃ |

| ¹³C | ~115 - 135 | Multiple Signals | Aromatic (C H) |

| ¹³C | ~120.4 (q) | Quartet | -OC F₃ |

| ¹³C | ~55 - 65 | Singlet | Piperazine C H (at C2) |

| ¹³C | ~40 - 50 | Multiple Signals | Piperazine (C H₂) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. niscpr.res.in

Key expected vibrational bands include:

N-H Stretching: A moderate to weak band in the region of 3250–3400 cm⁻¹, characteristic of the secondary amine in the piperazine ring. researchgate.net

C-H Stretching (Aromatic): Multiple sharp bands typically appearing above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Strong bands in the 2800–3000 cm⁻¹ region, arising from the CH₂ and CH groups of the piperazine ring. niscpr.res.in

C-O-C Stretching: Strong, characteristic bands for the aryl ether linkage of the trifluoromethoxy group, typically found in the 1200–1300 cm⁻¹ region.

C-F Stretching: Very strong and intense absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹, which are characteristic of the trifluoromethoxy group. nih.gov

C-N Stretching: Bands of variable intensity in the 1020–1250 cm⁻¹ range. niscpr.res.in

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through fragmentation analysis. nih.gov

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (246.23 g/mol ). The fragmentation pattern is dominated by cleavages within the piperazine ring, a common feature for this class of compounds. nih.govresearchgate.net Key fragmentation pathways would likely involve the loss of parts of the piperazine ring or cleavage at the bond connecting the phenyl and piperazine moieties, leading to characteristic fragment ions. researchgate.net

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For C₁₁H₁₃F₃N₂O, the calculated exact mass is 246.0980. An HR-MS measurement confirming this value provides strong evidence for the compound's identity and elemental composition. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds. rdd.edu.iq A reversed-phase HPLC method is typically suitable for piperazine derivatives. jocpr.com The presence of the phenyl ring provides a strong chromophore, enabling sensitive detection using a Diode Array Detector (DAD) or a standard UV detector, likely at a wavelength around 254 nm. caymanchem.com

A typical HPLC method would involve:

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). unodc.org

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape). helixchrom.com

Detector: UV or DAD set to monitor the absorbance of the aromatic ring.

Flow Rate: A standard flow rate of approximately 1.0 mL/min. jocpr.com

This setup allows for the effective separation of the target compound from starting materials, by-products, or degradants, with quantification achieved by comparing the peak area to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for the identification and quantification of volatile compounds. figshare.com Piperazine derivatives are frequently analyzed by GC-MS in forensic and chemical analysis. scholars.directmdma.ch

A standard GC-MS analysis protocol would include:

GC Column: A capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), typically 30 meters in length. scholars.direct

Injection: Splitless injection is often used for trace analysis to maximize sensitivity. scholars.direct

Oven Program: A temperature ramp is employed to ensure good separation, for example, starting at 100°C and increasing to 280°C or higher. unodc.orgmdma.ch

MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. mdma.ch Analysis can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

While the compound is generally amenable to GC analysis, derivatization of the secondary amine with an agent like trifluoroacetic anhydride (B1165640) (TFAA) can sometimes be employed to improve peak shape and thermal stability. mdma.ch

Gas Chromatography with Nitrogen-Phosphorus Detection (GC/NPD)

Gas Chromatography with a Nitrogen-Phosphorus Detector (GC/NPD) is a highly selective and sensitive technique well-suited for the analysis of nitrogen-containing compounds such as this compound. The NPD operates on the principle of surface ionization, where a heated alkali metal salt bead (often rubidium or cesium) selectively ionizes nitrogen and phosphorus compounds eluting from the GC column. This process generates a small electrical current that is proportional to the amount of the analyte, resulting in a measurable signal. scioninstruments.com

The primary advantage of GC/NPD is its remarkable selectivity for nitrogen-containing molecules over hydrocarbons, which are common in many sample matrices. This selectivity significantly reduces background noise and enhances the signal-to-noise ratio, allowing for lower detection limits compared to a standard Flame Ionization Detector (FID). For piperazine derivatives, which all contain two nitrogen atoms, this technique offers inherent sensitivity. scioninstruments.comnih.gov

While GC-based methods have been established for the analysis of piperazine compounds, including in biological fluids, specific validated methods employing Nitrogen-Phosphorus Detection for the routine quantification of this compound are not extensively detailed in currently available scientific literature. nih.gov However, the principles of the technique confirm its strong potential for this application, often following a derivatization step to improve the chromatographic properties of the analyte. nih.gov

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a hybrid separation technique that combines the principles of capillary electrophoresis and chromatography. nih.govcsus.edu It is particularly valuable for the analysis of neutral molecules and complex mixtures containing both charged and uncharged species. nih.govresearchgate.net The technique employs a buffer solution containing a surfactant (such as sodium dodecyl sulfate) at a concentration above its critical micelle concentration (CMC). nih.gov These surfactant molecules aggregate to form micelles, which act as a pseudo-stationary phase.

Separation in MEKC is based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the interior of the micelles (the pseudo-stationary phase). nih.gov A strong electroosmotic flow (EOF) moves the bulk solution through the capillary, while the charged micelles have their own electrophoretic mobility. Neutral analytes, like this compound, are separated based on their hydrophobicity; more hydrophobic compounds spend more time partitioned within the micelle core and thus migrate more slowly. csus.edu

MEKC offers high separation efficiency, short analysis times, and minimal sample and reagent consumption. csus.edu Its versatility makes it a powerful tool in pharmaceutical analysis for separating complex mixtures. researchgate.netscienceopen.com Despite its theoretical applicability for separating piperazine derivatives, specific MEKC methods developed and validated for the analysis of this compound have not been reported in the reviewed scientific literature.

Method Validation and Application in Complex Matrices

The validation of any analytical method is crucial to ensure its reliability, reproducibility, and fitness for its intended purpose, especially for quantification in complex matrices like biological fluids. Validation involves assessing several key performance parameters to demonstrate that the method is accurate, precise, and specific for the analyte . scholars.direct

Trace Analysis in Biological Samples

Analyzing trace amounts of this compound in biological samples such as plasma and urine presents significant challenges due to the low concentration of the analyte and the presence of numerous endogenous interfering substances. scholars.direct Effective sample preparation is paramount to isolate the target compound and remove matrix components. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. scholars.direct For piperazine derivatives, analytical methods often require a derivatization step to enhance volatility and thermal stability for gas chromatography or to improve detectability. researchgate.net Validated methods for related piperazine compounds demonstrate the feasibility of achieving detection limits in the low nanogram per milliliter (ng/mL) range in plasma and urine. nih.govscholars.direct

Linearity, Precision, and Accuracy Assessments

Linearity, precision, and accuracy are core components of method validation that define the performance of a quantitative assay. scholars.direct

Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument over a defined range.

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Accuracy refers to the closeness of the measured value to the true or accepted value and is often assessed through recovery studies in spiked samples.

While specific validation data for this compound is not available in the cited literature, the following table provides illustrative performance data from a validated GC-MS method for the structurally related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in various biological matrices. scholars.direct This data exemplifies the performance metrics that would be expected from a well-validated method for a piperazine derivative.

| Parameter | Matrix | Value |

|---|---|---|

| Linearity Range | Plasma & Urine | 0.016 - 10 µg/mL |

| Correlation Coefficient (R²) | Plasma & Urine | > 0.99 |

| Limit of Detection (LOD) | Plasma | 0.004 µg/mL |

| Limit of Detection (LOD) | Urine | 0.002 µg/mL |

| Limit of Quantification (LOQ) | Plasma | 0.016 µg/mL |

| Limit of Quantification (LOQ) | Urine | 0.008 µg/mL |

| Intra-day Precision (RSD%) | Plasma & Urine | ≤ 20% at LOQ |

Extraction Efficiencies (e.g., Liquid-Liquid Extraction)

Optimizing LLE conditions is essential to achieve high and reproducible recovery. The following table shows illustrative extraction efficiency data for the related compound TFMPP from different biological matrices, demonstrating typical recovery rates for piperazine derivatives. scholars.direct

| Matrix | Extraction Efficiency Range |

|---|---|

| Plasma | 79% - 96% |

| Urine | 90% - 108% |

| Cell Culture Medium | 76% - 101% |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(2-(Trifluoromethoxy)phenyl)piperazine, and how is purity validated?

- Synthesis : A typical approach involves nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized via alkylation of the piperazine core using propargyl bromide or benzyl halides under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via silica gel chromatography (ethyl acetate/hexane gradients) .

- Purity Validation : Analytical techniques include TLC (for reaction monitoring), GC-MS, and HPLC. Structural confirmation is achieved via ¹H/¹³C NMR and IR spectroscopy. For instance, 2-(4-fluorophenyl)piperazine derivatives were characterized by melting point analysis and absence of impurities in GC-MS .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial/Cancer Screening : Standard assays include:

- MTT assay for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

- Agar diffusion or microdilution for antimicrobial activity (e.g., against S. aureus or E. coli).

- Molecular docking to predict binding affinity to targets like 5-HT receptors or kinases, as demonstrated in triazole-linked piperazine derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodology : Use chiral auxiliaries or asymmetric catalysis. For example, N-Boc piperazines can undergo lithiation with s-BuLi/(-)-sparteine to introduce stereochemistry at α-positions. Sterically hindered N-alkyl groups minimize ring fragmentation, and "diamine switch" strategies improve enantioselectivity with specific electrophiles .

- Validation : Chiral HPLC or polarimetry confirms enantiopurity.

Q. How should researchers resolve contradictions in biological activity data across studies?

- Approach :

Replicate assays under standardized conditions (e.g., identical cell lines, solvent controls).

Perform comparative SAR studies with structurally similar compounds (e.g., fluorophenyl vs. trifluoromethoxy substitutions) .

Use advanced techniques like X-ray crystallography to verify binding modes or metabolomic profiling to identify off-target effects.

Q. What computational strategies predict the protonation state and solubility of this compound in physiological environments?

- pKa Determination : Employ Sirius T3 or similar platforms for experimental pKa measurement. For piperazine derivatives, distal substituents (e.g., trifluoromethoxy groups) reduce basicity due to electron-withdrawing effects .

- Solubility Modeling : Use tools like ACD/Labs or COSMO-RS to correlate logP values with experimental solubility in buffers (e.g., HEPES or PBS).

Q. How do structural modifications (e.g., trifluoromethoxy vs. nitro groups) impact target selectivity?

- SAR Strategy :

- Replace the trifluoromethoxy group with nitro or chloro substituents and compare binding affinities via radioligand assays.

- For example, 4-nitrophenyl derivatives showed enhanced antimicrobial activity due to increased electrophilicity .

Methodological Considerations

Q. What protocols optimize reaction yields in piperazine functionalization?

- Key Factors :

- Catalyst : CuSO₄/sodium ascorbate for click chemistry (e.g., triazole formation) .

- Solvent : Polar aprotic solvents (e.g., DCM/water mixtures) improve azide-alkyne cycloaddition efficiency.

- Temperature : Room temperature minimizes side reactions in moisture-sensitive steps .

Q. How can researchers validate the absence of toxic byproducts in scaled-up synthesis?

- Analytical Workflow :

LC-MS/MS to detect trace impurities (e.g., residual alkylating agents).

Elemental analysis for stoichiometric validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.